Allyl 2,4,6-tribromophenyl ether
Overview
Description
Allyl 2,4,6-tribromophenyl ether is a brominated flame retardant commonly added to plastics to enhance their fire resistance. This compound is known for its stability and resistance to photo-degradation, making it a persistent environmental pollutant .
Mechanism of Action
Target of Action
Allyl 2,4,6-tribromophenyl ether, also known as 2-ALLYLOXY-1,3,5-TRIBROMOBENZENE, is primarily used as a flame retardant . It is added to plastics to improve their fire resistance . This compound is hazardous to both human health and the environment .
Mode of Action
It is known that it resists photo-degradation in the environment . As a flame retardant, it likely functions by releasing bromine atoms upon heating, which then interfere with the combustion process and slow down the rate of burning .
Biochemical Pathways
It is known that brominated flame retardants (bfrs) like this compound can have broad impacts on various biochemical processes due to their persistence and bioaccumulative properties .
Pharmacokinetics
Given its use as a flame retardant in plastics, it is likely to persist in the environment and may accumulate in organisms over time .
Result of Action
The primary result of the action of this compound is to enhance the fire resistance of materials to which it is added . It is also known to be hazardous to human health and the environment .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it resists photo-degradation in the environment, which contributes to its persistence . Additionally, the presence of certain materials, such as ABS polymer, can inhibit the reaction between this compound and alumina, affecting its debromination efficiency .
Biochemical Analysis
Biochemical Properties
It is known that this compound resists photo-degradation in the environment
Cellular Effects
It is known that this compound is hazardous to both human health and the environment , suggesting that it may have adverse effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that this compound resists photo-degradation in the environment
Temporal Effects in Laboratory Settings
It is known that this compound resists photo-degradation in the environment , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing allyl 2,4,6-tribromophenyl ether involves the bromination of phenyl allyl ether in the presence of a base catalyst . Another approach includes the reaction of bromobenzene with ethylene ether to produce the desired compound . These reactions typically require controlled environments with proper ventilation and the use of protective gear due to the hazardous nature of the reagents involved.
Industrial Production Methods
Industrial production of this compound often employs mechanochemical processes. These methods do not require high temperatures and avoid generating secondary pollutants, making them more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Allyl 2,4,6-tribromophenyl ether undergoes various chemical reactions, including:
Debromination: This process involves the removal of bromine atoms from the compound, often using mechanochemical methods.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Debromination: Reagents such as Fe/Al₂O₃ and Al₂O₃ are commonly used.
Substitution: Various nucleophiles can be employed to replace the bromine atoms.
Major Products
The major products formed from these reactions include debrominated derivatives and substituted phenyl ethers .
Scientific Research Applications
Allyl 2,4,6-tribromophenyl ether is extensively studied for its applications in:
Chemistry: Used as a model compound for studying debromination processes.
Biology: Investigated for its toxicological effects on living organisms.
Medicine: Research is ongoing to understand its potential impacts on human health.
Industry: Widely used as a flame retardant in various plastic products.
Comparison with Similar Compounds
Similar Compounds
Polybrominated diphenyl ethers (PBDEs): Commonly used in furniture and electronics.
Tetrabromobisphenol A (TBBPA): Primarily used in circuit boards.
Uniqueness
Allyl 2,4,6-tribromophenyl ether is unique due to its specific structure, which provides a balance between stability and reactivity. Unlike PBDEs and TBBPA, it offers a more environmentally friendly option for flame retardancy due to its potential for mechanochemical degradation .
Properties
IUPAC Name |
1,3,5-tribromo-2-prop-2-enoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLLIOPGUFOWOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044918 | |
Record name | 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3278-89-5 | |
Record name | Allyl 2,4,6-tribromophenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3278-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3278-89-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(allyloxy)-1,3,5-tribromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-TRIBROMO-2-(PROP-2-EN-1-YLOXY)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QB5393K07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main uses of Allyl 2,4,6-tribromophenyl ether (TBP-AE)?
A1: TBP-AE, also known as 2-ALLYLOXY-1,3,5-TRIBROMOBENZENE, is a brominated flame retardant (BFR). BFRs are used to reduce the flammability of various materials like polymers and resins commonly found in furniture and electronic components. []
Q2: How commonly is TBP-AE found in the environment?
A2: Studies have detected TBP-AE in various environmental matrices, indicating its widespread presence. For instance, it has been found in air samples from the Great Lakes region [, ], sediments, municipal wastewater, and mussel tissues from Lake Ontario [].
Q3: Has TBP-AE been detected in animals?
A3: Yes, TBP-AE has been detected in the blubber and brain of seals from the Barents and Greenland Seas. [] Interestingly, TBP-AE was found to be the dominant organobromine compound in these samples, surpassing even some polybrominated diphenyl ethers (PBDEs). []
Q4: Does TBP-AE biomagnify in the food chain?
A4: Research on the Lake Ontario food web revealed that TBP-AE did not show significant biomagnification, with a prey-weighted biomagnification factor (BMFPW) of less than 1. [] This suggests that TBP-AE may not accumulate to the same extent as some other halogenated compounds in higher trophic levels.
Q5: What are the potential environmental concerns associated with TBP-AE?
A5: While TBP-AE has a lower biomagnification potential than some other BFRs, its widespread presence in the environment raises concerns. Its long-range transport potential and potential toxicity are areas of active research. []
Q6: What are the known degradation pathways for TBP-AE?
A6: Studies have shown that TBP-AE can undergo anaerobic transformation in the presence of super-reduced corrinoids. [] This process leads to the formation of 2,4,6-tribromophenol (TBP), along with other minor transformation products. [] Further research is needed to fully understand the environmental fate and degradation pathways of TBP-AE.
Q7: Are there any analytical methods available to detect and quantify TBP-AE in environmental and biological samples?
A7: Yes, Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is commonly used for the analysis of TBP-AE and other halogenated flame retardants in various matrices, including environmental samples [, ] and cow's milk. [] GC coupled with electron capture negative ion mass spectrometry (GC/ECNI-MS), using nitrogen as the reagent gas, is another sensitive method for detecting TBP-AE and other polybrominated compounds. []
Q8: What research is being done to address the potential risks of TBP-AE and other novel brominated flame retardants?
A8: Scientists are exploring various approaches to mitigate the release of harmful emissions from the thermal recycling of e-waste containing TBP-AE and other novel BFRs. One promising method involves using calcium hydroxide (Ca(OH)2) during the recycling process. []
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